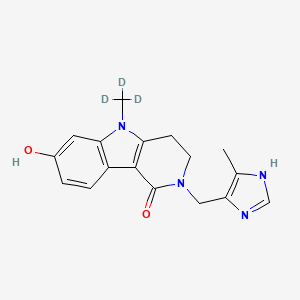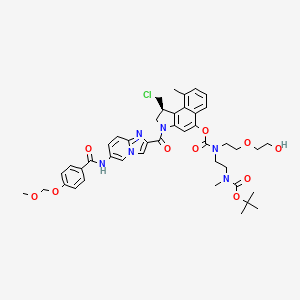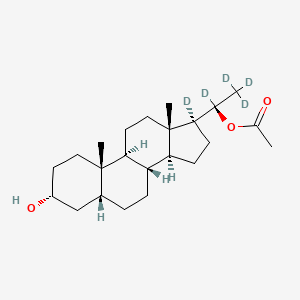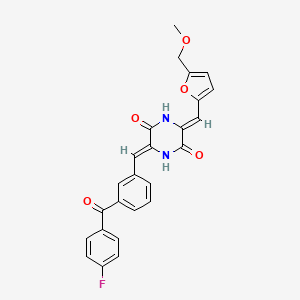
Microtubule inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule inhibitor 7 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Méthodes De Préparation
The synthesis of Microtubule inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Microtubule inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the scaffold .
Applications De Recherche Scientifique
Microtubule inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes. In biology, it is employed to investigate the role of microtubules in cell division, intracellular transport, and signal transduction. In medicine, this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Microtubule inhibitor 7 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules and the inhibition of microtubule dynamics. As a result, cell division is blocked, and apoptosis is induced in rapidly dividing cells. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression and apoptosis .
Comparaison Avec Des Composés Similaires
Microtubule inhibitor 7 is similar to other microtubule-targeting agents, such as taxanes, vinca alkaloids, and epothilones. it has unique properties that distinguish it from these compounds. For example, unlike taxanes, which stabilize microtubules, this compound destabilizes microtubules by binding to the colchicine site. This unique mechanism of action allows it to overcome resistance to other microtubule-targeting agents. Similar compounds include colchicine, vinblastine, and paclitaxel, each with distinct binding sites and effects on microtubule dynamics .
Propriétés
Formule moléculaire |
C25H19FN2O5 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |
Clé InChI |
XOIXHBHDGPMJTM-HDSGJDLKSA-N |
SMILES isomérique |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
SMILES canonique |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
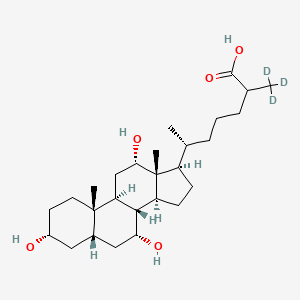
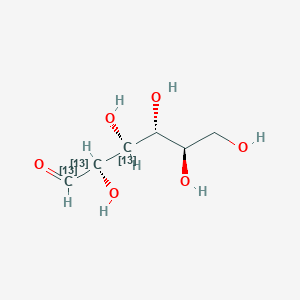
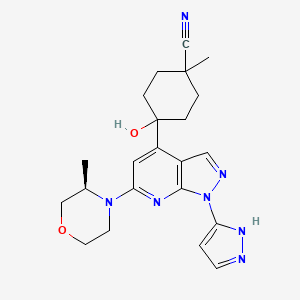
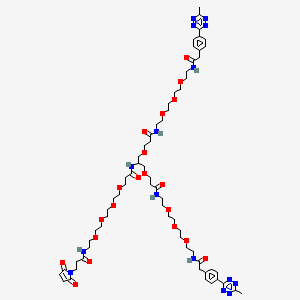
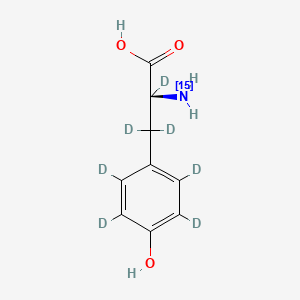
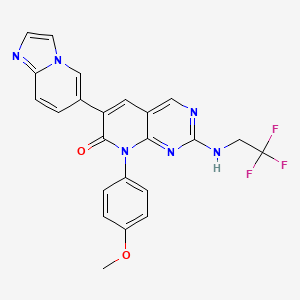
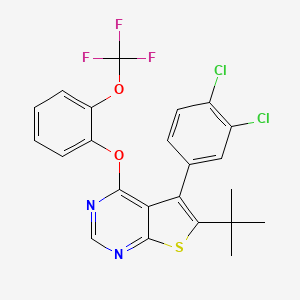

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
